4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
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Overview
Description
4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is an organic compound that belongs to the class of heterocyclic aromatic compounds. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach involves the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like Pd/C and H2 in ethanol.
Substitution: The compound can undergo substitution reactions, such as the displacement of the chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol are commonly used for reduction reactions.
Substitution: Reagents like tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can be compared with other similar compounds, such as:
Imatinib: A pyrimidine-based drug used for the treatment of leukemia.
Dasatinib: Another pyrimidine-based drug with similar therapeutic applications.
Nilotinib: A pyrimidine derivative used in the treatment of certain cancers.
These compounds share structural similarities but may differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H22ClN5O |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22ClN5O/c1-16-3-9-20(10-4-16)28-23-15-17(2)27-25(31-23)30-22-13-11-21(12-14-22)29-24(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
IXSHMBXLBNSMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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